14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL
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Overview
Description
14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL is an organic compound characterized by a benzyloxy group attached to a tetradecene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL typically involves multi-step organic reactions. One common approach is the alkylation of a benzyloxy group onto a tetradecene backbone. This can be achieved through the following steps:
Formation of the benzyloxy intermediate: This involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyl halide.
Alkylation reaction: The benzyl halide is then reacted with a tetradecene derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often used to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The double bond in the tetradecene backbone can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Saturated tetradecane derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy group may play a role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the backbone structure.
14-Phenylpropoxymorphinans: Similar in having a benzyloxy-like group but with different pharmacological properties.
Uniqueness
14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL is unique due to its specific combination of a benzyloxy group with a tetradecene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918875-99-7 |
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Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
3-methyl-14-phenylmethoxytetradec-1-en-3-ol |
InChI |
InChI=1S/C22H36O2/c1-3-22(2,23)18-14-9-7-5-4-6-8-10-15-19-24-20-21-16-12-11-13-17-21/h3,11-13,16-17,23H,1,4-10,14-15,18-20H2,2H3 |
InChI Key |
HUTSLPNEVGEHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O |
Origin of Product |
United States |
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